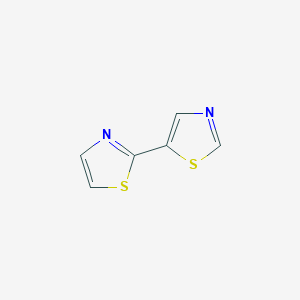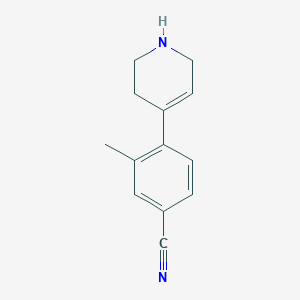![molecular formula C14H9F3N2O B13871383 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is a chemical compound with the molecular formula C14H9F3N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)aniline and 2-aminobenzoic acid.
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Substitution Reaction: The trifluoromethyl group is introduced through a substitution reaction. This involves reacting 4-(trifluoromethyl)aniline with the benzo[d]oxazole intermediate in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure and properties make it suitable for developing new pharmaceuticals with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to study its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a valuable tool for understanding the mechanisms of action of various biological processes.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities for various applications.
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]thiazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]oxazole
Uniqueness
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine stands out due to its unique combination of a trifluoromethyl group and a benzo[d]oxazole moiety. This combination imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds. The presence of the trifluoromethyl group also contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C14H9F3N2O |
|---|---|
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-8(2-4-9)13-19-11-7-10(18)5-6-12(11)20-13/h1-7H,18H2 |
Clave InChI |
LXKRLDNACWEQJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)




![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)

